Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester
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Overview
Description
Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid, acetoxy groups, and hexadiynyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester typically involves multiple steps:
Formation of the Hexadiynyl Chain: The hexadiynyl chain can be synthesized through a series of coupling reactions involving alkynes.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a catalyst.
Esterification: The final step involves the esterification of benzoic acid with the synthesized intermediate, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and acetyloxy groups.
Reduction: Reduction reactions can target the ester and acetyloxy groups, converting them into alcohols.
Substitution: The hexadiynyl chain allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols and alkanes are typical products.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that are involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(acetyloxy)-, methyl ester
- Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
- Benzoic acid, 2-methoxy-, methyl ester
Uniqueness
Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester is unique due to its hexadiynyl chain, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives .
Properties
CAS No. |
114102-24-8 |
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Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 2-(1-acetyloxyhexa-2,4-diynyl)-6-hydroxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-4-5-6-10-14(21-11(2)17)12-8-7-9-13(18)15(12)16(19)20-3/h7-9,14,18H,1-3H3 |
InChI Key |
RPEWNRQJLWWDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC(C1=C(C(=CC=C1)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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